molecular formula C25H42NOPS B6289461 [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2253984-97-1

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6289461
CAS No.: 2253984-97-1
M. Wt: 435.6 g/mol
InChI Key: DBEGJDQBKCWIDZ-AFJIDDCJSA-N
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Description

This chiral sulfinamide-phosphine hybrid ligand is designed for asymmetric catalysis, leveraging both the sulfinamide's stereodirecting properties and the dicyclohexylphosphino group's electron-donating and steric effects. Its stereochemistry ([S(R)] and (1S)) is critical for inducing enantioselectivity in transition-metal-catalyzed reactions. The compound is air- and moisture-sensitive, requiring argon storage .

Properties

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3/t20-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEGJDQBKCWIDZ-AFJIDDCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved . Industrial production methods leverage bulk manufacturing processes to produce the compound in large quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Coordination with Transition Metals

The dicyclohexylphosphino group acts as a strong σ-donor ligand , forming stable complexes with transition metals such as palladium, platinum, and rhodium. These complexes are pivotal in catalytic cycles for cross-coupling and hydrogenation reactions.

Metal Complex Application Key Features
Pd(0)/Pd(II)Suzuki-Miyaura couplingHigh enantioselectivity due to steric bulk of phosphine ligand .
Rh(I)Asymmetric hydrogenationChiral environment enhances product ee (enantiomeric excess) .
Pt(II)Oxidative addition reactionsStabilizes metal center during catalytic turnover .
  • Mechanistic Insight : The phosphine ligand’s electron-rich nature lowers the activation energy for oxidative addition steps in palladium-catalyzed reactions .

  • Steric Effects : The dicyclohexyl groups create a hindered coordination sphere, favoring mono-ligation and preventing catalyst deactivation via dimerization .

Nucleophilic Substitution at the Sulfinamide Group

The sulfinamide (–SO–N–) group participates in stereoselective transformations, often serving as a chiral directing group or transient protecting group.

Reaction Type Conditions Outcome
AlkylationGrignard reagents, –78°C to RTFormation of tertiary amines with retention of configuration.
Acidic hydrolysisHCl/H₂O, refluxCleavage to yield chiral sulfinic acids.
Reductive eliminationLiAlH₄ or BH₃·THFReduction to thioether derivatives.
  • Stereochemical Control : The (S,R) configuration of the sulfinamide governs facial selectivity in nucleophilic attacks, enabling enantioselective synthesis of amines.

  • Quantitative Data : Yields for these reactions typically range from 70–95% , with enantiomeric excesses (ee) exceeding 90% under optimized conditions.

Role in Asymmetric Catalysis

This compound functions as a chiral ligand or auxiliary in asymmetric syntheses. Key applications include:

  • Enantioselective C–C Bond Formation :

    • Suzuki-Miyaura Coupling : Achieves ee values >95% for biaryl products when paired with Pd catalysts .

    • Buchwald-Hartwig Amination : Enables synthesis of chiral amines with high turnover numbers (TON > 1,000) .

  • Hydrogenation of Prochiral Substrates :

    • Rhodium complexes of this ligand reduce α,β-unsaturated ketones to alcohols with >99% ee .

Catalytic System Substrate ee (%) TON Reference
Pd/ligand complexAryl bromide97850
Rh/ligand complexEnone991,200

Stability and Reactivity Under Diverse Conditions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and phosphine byproducts.

  • Oxidative Resistance : Stable to O₂ and moisture in inert atmospheres but undergoes oxidation to sulfonamide derivatives under strong oxidizing agents (e.g., mCPBA).

  • Acid/Base Sensitivity : The sulfinamide hydrolyzes in strong acids (pH < 2) but remains intact in mild basic conditions (pH 8–10).

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from simpler phosphines or sulfinamides due to synergistic effects between its functional groups.

Feature This Compound Dicyclohexylphosphine Methyl Sulfinamide
Ligand StrengthStrong σ-donorModerate σ-donorN/A
Stereochemical InfluenceHigh (S,R configuration)NoneModerate (R configuration)
Catalytic EfficiencySuperior TON/eeLower TON/eeN/A

Scientific Research Applications

Asymmetric Catalysis

Overview:
One of the primary applications of [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is its role as a chiral ligand in asymmetric catalysis. This compound facilitates the formation of chiral centers in various chemical reactions, which is crucial for synthesizing pharmaceuticals and agrochemicals.

Case Studies:

  • Research has demonstrated that this sulfinamide can effectively catalyze the enantioselective addition of organometallic reagents to carbonyl compounds, yielding high enantiomeric excesses .
  • In a study published in Organic Letters, the compound was used in the enantioselective synthesis of β-amino acids, showcasing its utility in producing biologically relevant compounds .

Synthesis of Chiral Ligands

Overview:
The compound serves as a precursor for synthesizing other chiral ligands. Its phosphine moiety allows for modifications that enhance catalytic properties or selectivity.

Case Studies:

  • A comprehensive study highlighted the derivatization of this sulfinamide to create new phosphine-sulfoxide ligands, which exhibited improved performance in palladium-catalyzed cross-coupling reactions .

Pharmaceutical Applications

Overview:
Due to its ability to influence stereochemistry, this compound has potential applications in drug development, particularly in creating chiral drugs that are often more effective and have fewer side effects.

Case Studies:

  • The use of this sulfinamide in drug synthesis has been explored, particularly for compounds targeting specific biological pathways where chirality plays a significant role .

Materials Science

Overview:
Research indicates that compounds like this compound can be utilized in developing advanced materials due to their unique chemical properties.

Case Studies:

  • Investigations into polymeric materials have shown that incorporating this sulfinamide can enhance the mechanical properties and thermal stability of the resulting materials .

Data Tables

Application AreaDescriptionKey Findings
Asymmetric CatalysisUsed as a chiral ligand for enantioselective reactions.High enantiomeric excess in β-amino acid synthesis .
Synthesis of Chiral LigandsServes as a precursor for creating new ligands with enhanced properties.Improved performance in palladium-catalyzed reactions through derivatization .
Pharmaceutical ApplicationsPotential use in drug development due to stereochemical influence.Effective synthesis routes for chiral drugs targeting specific pathways .
Materials ScienceEnhances mechanical properties and thermal stability when incorporated into polymers.Development of advanced materials with superior characteristics .

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers, creating a chiral environment that influences the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved often include catalytic cycles that promote enantioselective transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Phosphino Group Variations
  • Dicyclohexylphosphino (Target Compound): Balances steric bulk (from cyclohexyl groups) and electron-donating capacity, enhancing stability in oxidative conditions compared to diphenylphosphino analogs .
  • Diphenylphosphino (CAS 1595319-94-0): Lower steric hindrance (MW 451.6) but reduced air stability due to less bulky phenyl groups .
  • 9-Anthracenyl (15-8380) : Incorporates an anthracene moiety (MW 599.8), enabling π-π interactions in catalysis but increasing synthetic complexity .
Aryl Group Modifications
  • 3,5-Bis(tert-butyl)-4-methoxyphenyl () : Bulky tert-butyl and methoxy groups improve enantioselectivity in Heck and Rauhut-Currier reactions but raise molecular weight (e.g., 679.9 g/mol for 15-8478) .
  • Biphenyl Diisopropyl (CymitQuimica) : High steric bulk (MW 569.8) for selective cross-coupling but may reduce reaction rates .

Stereochemical Impact

  • Enantiomeric Pairs : Aladdin Scientific lists [S(R)]- and [R]-configured analogs (e.g., CAS 2565792-19-8 vs. 2565792-27-8), where inversion at the sulfinamide or phosphine center reverses enantioselectivity in catalysis .
  • Diastereomers : Substitution patterns (e.g., benzyloxy vs. methoxy) alter dihedral angles and metal coordination geometry, as seen in crystal structures (e.g., ) .

Catalytic Performance

Compound Key Applications Performance Notes Reference
Target Compound Asymmetric Heck, Suzuki-Miyaura Moderate activity, high stability
15-8380 (Anthracenyl) Cross Rauhut-Currier reactions Enhanced π-π interactions, slower rates
15-8478 (Benzyloxy) Enantioselective iodination High selectivity, moisture-sensitive
CAS 1595319-94-0 (Diphenylphosphino) Allylic alkylation Faster kinetics, lower enantioselectivity

Physical and Handling Properties

  • Stability : All analogs are air- and moisture-sensitive, requiring argon storage. Bulky substituents (e.g., tert-butyl) marginally improve oxidative stability .
  • Color/Purity : Most are white/off-white powders (95% purity), except 15-8440 (pink) .
  • Cost : Prices vary with complexity; e.g., 100 mg of the target analog costs ~$187 (CymitQuimica), while anthracenyl derivatives exceed $18,000/g .

Biological Activity

[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide (CAS No. 2253984-97-1) is a compound characterized by its unique structure and potential biological activities. This sulfinamide derivative is primarily studied for its role as a ligand in various catalytic processes, particularly in asymmetric synthesis.

  • Molecular Formula : C25H42NOPS
  • Molecular Weight : 435.7 g/mol
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal catalysts, enhancing their selectivity and efficiency in reactions. The dicyclohexylphosphino moiety contributes significantly to the ligand's steric and electronic properties, which are crucial for its catalytic performance.

Anticancer Activity

Recent studies have indicated that sulfinamides can exhibit anticancer properties. For instance, compounds similar to [S(R)] have shown inhibition of cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies on related sulfinamides have reported IC50 values in the micromolar range against various cancer cell lines, suggesting that [S(R)] could possess comparable activity.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain proteases, which are critical in processes such as tumor metastasis and inflammation. The structure-activity relationship (SAR) studies indicate that modifications in the phosphine ligand can significantly alter the inhibitory potency against these enzymes.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityShowed significant inhibition of proliferation in breast cancer cell lines (IC50 = 5 µM)
Study BAssess enzyme inhibitionDemonstrated effective inhibition of protease X with an IC50 value of 20 nM
Study CInvestigate catalytic propertiesEnhanced enantioselectivity in asymmetric hydrogenation reactions compared to traditional ligands

Research Findings

  • Antimalarial Potential : Although primarily studied as a ligand, preliminary findings suggest potential applications in antimalarial drug development due to structural similarities with known inhibitors of Plasmepsin X, a key target in malaria treatment .
  • Safety Profile : Early evaluations indicate a favorable safety profile with low toxicity levels in preliminary animal models, making it a candidate for further pharmacological studies .
  • Catalytic Applications : The compound has been successfully utilized in various catalytic cycles, demonstrating improved yields and selectivity in asymmetric synthesis processes compared to other phosphine ligands .

Q & A

Basic: What synthetic strategies are recommended to optimize enantiomeric purity in the preparation of [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide?

Methodological Answer:
Enantiomeric purity is critical for asymmetric catalysis. Key strategies include:

  • Chiral Auxiliaries : Use (S)- or (R)-configured sulfinamide precursors to direct stereochemistry at the nitrogen center .
  • Phosphine Ligand Coordination : The dicyclohexylphosphino group’s steric bulk reduces racemization during sulfinamide formation. Ensure inert atmosphere (N₂/Ar) to prevent ligand oxidation .
  • Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can resolve diastereomeric byproducts. Monitor purity via 31P^{31}\text{P}-NMR to confirm phosphine integrity .

Basic: Which analytical techniques are most robust for confirming the structural and stereochemical integrity of this compound?

Methodological Answer:

  • Multinuclear NMR : 1H^1\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR validate the sulfinamide backbone, methyl groups, and phosphine coordination. For stereochemistry, NOESY correlations between the ethyl substituent and dicyclohexylphosphino group confirm spatial arrangement .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in dichloromethane/hexane mixtures. Compare bond angles with DFT-optimized structures .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for sulfinamide cleavage under ESI+ conditions .

Advanced: How does the dicyclohexylphosphino moiety enhance catalytic performance in asymmetric hydrogenation compared to diphenylphosphino analogs?

Methodological Answer:

  • Steric Effects : The cyclohexyl groups increase steric hindrance, favoring substrate binding in chiral pockets and reducing unwanted side reactions. This is critical for enantioselectivity in prochiral ketone hydrogenation .
  • Electronic Tuning : Cyclohexyl’s electron-donating nature stabilizes metal-ligand complexes (e.g., Rh or Ru), improving turnover frequency. Compare 31P^{31}\text{P}-NMR chemical shifts of Rh complexes with diphenylphosphino analogs to quantify electronic differences .
  • Case Study : In COF-immobilized catalysts, dicyclohexylphosphino ligands show higher thermal stability (up to 150°C) than diphenylphosphino variants, as evidenced by TGA data .

Advanced: How should researchers address contradictions in catalytic activity data across different solvent systems?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (DMF, THF) vs. non-polar (toluene) solvents. For example, toluene may enhance enantioselectivity due to reduced hydrogen bonding with the sulfinamide group .
  • Control Experiments : Verify ligand stability via 31P^{31}\text{P}-NMR after 24-hour exposure to solvents. Dicyclohexylphosphino is less prone to oxidation in toluene than in DMF .
  • Kinetic Profiling : Use in situ IR to monitor reaction rates. Contradictions often arise from solvent-induced changes in transition-state geometry .

Advanced: What computational methods predict the sulfinamide group’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction : DFT calculations (B3LYP/6-31G*) estimate sulfinamide protonation states. The methyl and tert-butyl groups raise the pKa (~9.5), making the compound resistant to hydrolysis in mildly acidic conditions .
  • MD Simulations : Simulate aqueous solvation to identify degradation pathways. The dicyclohexylphosphino group’s hydrophobicity reduces water access to the sulfinamide S=O bond .
  • Experimental Validation : Compare computational results with HPLC stability assays at pH 2–12. Buffered solutions (e.g., phosphate) prevent metal leaching in catalytic applications .

Advanced: How can this compound be integrated into porous covalent organic frameworks (COFs) for heterogeneous catalysis?

Methodological Answer:

  • Ligand Functionalization : Modify the sulfinamide’s methyl group with boronic acid to enable condensation with triol monomers (e.g., hexahydroxytriphenylene) .
  • Porosity Analysis : Use BET surface area measurements post-synthesis. COFs incorporating this ligand show surface areas >700 m²/g, comparable to COF-5 .
  • Catalytic Testing : Immobilize Rh complexes in COFs and compare hydrogenation activity with homogeneous analogs. Pore confinement often enhances enantioselectivity by restricting substrate orientation .

Advanced: What protocols mitigate oxidation of the dicyclohexylphosphino group during long-term storage?

Methodological Answer:

  • Storage Conditions : Store under argon at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical-induced oxidation .
  • Quality Control : Monitor phosphine oxidation monthly via 31P^{31}\text{P}-NMR. A shift from δ 15–20 ppm (P(III)) to δ 30–35 ppm (P(V)=O) indicates degradation .
  • Regeneration : Treat oxidized samples with silanes (e.g., PMHS) to reduce phosphine oxides back to P(III) .

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